molecular formula C15H19N3O B7506620 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-pyrrolidin-1-ylethanone

1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-pyrrolidin-1-ylethanone

Cat. No. B7506620
M. Wt: 257.33 g/mol
InChI Key: AKDFGVIIQJWZQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-pyrrolidin-1-ylethanone, also known as PDP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-pyrrolidin-1-ylethanone is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. Specifically, 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-pyrrolidin-1-ylethanone has been shown to enhance the activity of GABA, an inhibitory neurotransmitter that plays a key role in regulating neuronal excitability.
Biochemical and Physiological Effects
1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-pyrrolidin-1-ylethanone has been found to exert a number of biochemical and physiological effects in vitro and in vivo. For example, it has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that contribute to inflammation and pain.

Advantages and Limitations for Lab Experiments

One advantage of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-pyrrolidin-1-ylethanone for lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-pyrrolidin-1-ylethanone has been found to exhibit a wide range of biological activities, making it a versatile tool for studying various physiological and pathological processes.
One limitation of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-pyrrolidin-1-ylethanone for lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the mechanism of action of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-pyrrolidin-1-ylethanone is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-pyrrolidin-1-ylethanone. One area of interest is the development of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-pyrrolidin-1-ylethanone-based drugs for the treatment of various neurological and psychiatric disorders, such as anxiety, depression, and epilepsy. Additionally, further studies are needed to elucidate the mechanism of action of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-pyrrolidin-1-ylethanone and to identify its molecular targets. Finally, the development of new synthesis methods for 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-pyrrolidin-1-ylethanone could lead to the production of more potent and selective analogs with improved pharmacological properties.

Synthesis Methods

The synthesis of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-pyrrolidin-1-ylethanone involves the reaction between 5-phenyl-3,4-dihydropyrazole and 2-pyrrolidinone in the presence of a base such as potassium carbonate. The resulting product is a white crystalline solid that can be purified through recrystallization.

Scientific Research Applications

1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-pyrrolidin-1-ylethanone has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit a wide range of biological activities, such as anti-inflammatory, analgesic, and anticonvulsant effects.

properties

IUPAC Name

1-(5-phenyl-3,4-dihydropyrazol-2-yl)-2-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c19-15(12-17-9-4-5-10-17)18-11-8-14(16-18)13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDFGVIIQJWZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)N2CCC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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